molecular formula C8H16F2N2O B2875496 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine CAS No. 1866507-83-6

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine

Cat. No.: B2875496
CAS No.: 1866507-83-6
M. Wt: 194.226
InChI Key: OLMFDQSJJRJOPT-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine is a chemical compound with the molecular formula C8H16F2N2O and a molecular weight of 194.22 g/mol . It is characterized by the presence of two fluorine atoms, a morpholine ring, and an amine group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine typically involves the reaction of a difluoromethylated precursor with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine is unique due to its specific combination of fluorine atoms, morpholine ring, and amine group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4,4-difluoro-3-morpholin-4-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O/c9-8(10)7(1-2-11)12-3-5-13-6-4-12/h7-8H,1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMFDQSJJRJOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CCN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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